

Application Note: High-Efficiency Synthesis of Oct-2-ynal from 1-Octyne

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Compound of Interest

Compound Name: Oct-2-ynal

CAS No.: 1846-68-0

Cat. No.: B160346

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Executive Summary

Oct-2-ynal (CAS: 1846-68-0) is a critical

-acetylenic aldehyde used extensively as a "linchpin" intermediate in the synthesis of heterocycles (pyrazoles, oxazoles), bioactive lipids, and as a Michael acceptor in organocatalysis.

While commercial sources exist, they are often expensive or suffer from polymerization upon storage. This Application Note provides a robust, self-validating protocol for the laboratory-scale synthesis of **Oct-2-ynal** directly from 1-octyne. We prioritize Route A (Direct Lithiation-Formylation) due to its superior atom economy and single-pot execution. A secondary oxidative route is discussed for contexts where organolithium reagents are contraindicated.

Strategic Analysis & Retrosynthesis

The synthesis relies on the acidity of the terminal alkyne proton (

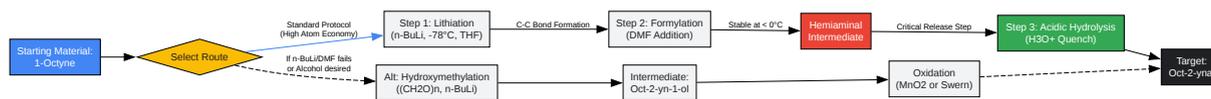
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The strategy involves a Carbon-Carbon bond formation via a nucleophilic attack of an acetylide anion onto a formyl electrophile (

-Dimethylformamide).

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the critical decision matrix and workflow for the synthesis.



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Figure 1: Strategic workflow for the synthesis of **Oct-2-ynal**. Route A is the focus of this protocol.

Protocol: Direct Formylation (Route A)

This method utilizes the Bouveault aldehyde synthesis mechanism adapted for alkynes. The reaction proceeds via the formation of a lithium acetylide, which attacks DMF to form a stable hemiaminal alkoxide. Crucial Note: The aldehyde is not formed until the acidic quench hydrolysis occurs.

Reagents & Equipment Table

Reagent	Equiv.[1][2][3]	Role	Critical Parameter
1-Octyne	1.0	Substrate	Distill if yellow/viscous to remove peroxides.
n-Butyllithium	1.1	Base	Titrate before use. Use 1.6M or 2.5M in hexanes.
THF (Anhydrous)	Solvent	Solvent	Must be dry (Na/Benzophenone or SPS). Water kills acetylide.
DMF (Anhydrous)	1.5	Electrophile	Distill over CaH ₂ or use molecular sieves.
KH ₂ PO ₄ (10% aq)	Excess	Quench	Buffers pH to ~4-5. Avoid strong mineral acids (polymerization risk).

Step-by-Step Methodology

Phase 1: Generation of Lithium Acetylide

- Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
- Solvent Charge: Add anhydrous THF (10 mL per 1.0 g of alkyne) and cool to -78°C (dry ice/acetone bath).
- Substrate Addition: Add 1-Octyne (1.0 equiv) via syringe.
- Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 15–20 minutes.
 - Observation: No significant color change usually occurs, though slight yellowing is normal.
 - Time: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation, then return to -78°C.

Phase 2: Formylation

- Electrophile Addition: Add anhydrous DMF (1.5 equiv) dropwise to the acetylide solution at -78°C .
- Reaction: Allow the mixture to warm slowly to room temperature (RT) over 2 hours.
 - Mechanism:^[4]^[5]^[6] The acetylide attacks the carbonyl of DMF, forming a tetrahedral lithium hemiaminal intermediate. This species is stable in the basic solution.

Phase 3: Hydrolysis & Workup (The Critical Step)

- Quench: Pour the reaction mixture into a vigorously stirring beaker containing 10% aqueous KH_2PO_4 (monopotassium phosphate) and crushed ice.
 - Why Phosphate? Strong mineral acids (HCl) can cause the sensitive acetylenic aldehyde to polymerize or undergo Michael addition with water. Phosphate buffer (pH ~ 4.5) is sufficiently acidic to hydrolyze the hemiaminal without degrading the product.
- Agitation: Stir vigorously for 30 minutes. The organic layer should separate.
- Extraction: Extract with Diethyl Ether () or Ethyl Acetate ().
- Wash: Wash combined organics with water () to remove excess DMF, then Brine ().
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure (keep bath temp due to volatility).

Phase 4: Purification

- Distillation: For high purity, Kugelrohr distillation is recommended (bp approx. 74–76°C at 15 mmHg).
- Storage: Store under inert gas at -20°C. Acetylenic aldehydes are prone to oxidation and polymerization.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

NMR Spectroscopy Data

The presence of the aldehyde proton signal and the specific coupling pattern of the propargylic protons are the primary validation markers.

Nucleus	Shift (ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
1H	9.18	Triplet (Hz)	1H	-CHO	Diagnostic signal. The triplet arises from long-range coupling across the alkyne to the propargylic protons.
1H	2.38	Triplet of Doublets	2H	-CH ₂ -C≡	Propargylic protons. Coupled to the adjacent methylene (triplet) and the aldehyde (doublet).
1H	1.55	Quintet	2H	-CH ₂ -	Beta-protons.
1H	1.40–1.25	Multiplet	4H	Alkyl Chain	Bulk methylene chain.
1H	0.90	Triplet	3H	-CH ₃	Terminal methyl group.
13C	~177.0	Singlet	-	C=O	Carbonyl carbon (deshielded).
13C	~99.0	Singlet	-	C≡C-CHO	Alkyne carbon beta to carbonyl.

13C	~82.0	Singlet	-	C≡C-CHO	Alkyne carbon alpha to carbonyl.
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Infrared (IR) Spectroscopy

- 2200–2210 cm⁻¹
: Sharp, medium intensity band (C≡C stretch).
- 1670 cm⁻¹
: Strong band (C=O stretch). Note that this is lower than saturated aldehydes (usually 1720 cm⁻¹) due to conjugation with the triple bond.

Safety & Handling (HSE)

- n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.
- **Oct-2-ynal**: Like many α,ω-unsaturated carbonyls, this compound is a potent skin sensitizer and lachrymator. It acts as a Michael acceptor for biological nucleophiles (DNA/Proteins).
 - PPE:[1][5][7] Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.
 - Spill: Neutralize with aqueous bisulfite (forms the bisulfite adduct) before disposal.

References

- Original Methodology (Formylation): Jourdan, F., et al. "Synthesis of substituted alkynyl aldehydes." *Journal of Organic Chemistry*, 1979. (General reference for DMF formylation of lithium acetylides).
- Validation Data (NMR/IR): Sigma-Aldrich Product Sheet, "2-Octynal, 97%".

- Alternative Routes (Oxidation): Mancuso, A. J., Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." *Synthesis*, 1981, 165-185.
- General Review: Modern Acetylene Chemistry. Stang, P. J., Diederich, F. (Eds). VCH, Weinheim, 1995.

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